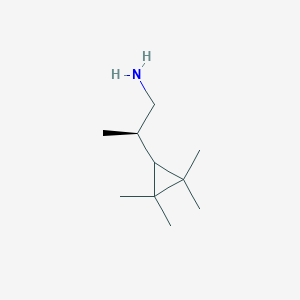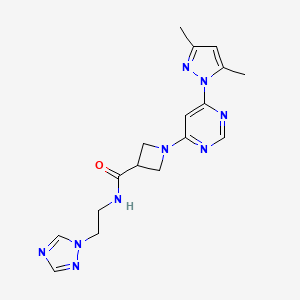
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This chemical compound is also known as TMC or TMC-1 and is widely used in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It is also believed to have an effect on the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. It has also been shown to have anticonvulsant properties and to be effective in the treatment of epilepsy. In addition, (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the research on (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine. One area of research is the development of new chiral catalysts using (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine as a ligand. Another area of research is the study of the effects of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine on the central nervous system, particularly its potential use in the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the mechanism of action of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine and its potential interactions with other drugs.
Synthesemethoden
The synthesis of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is a complex process that involves several steps. The most common method of synthesis is via the reaction of 2,2,3,3-tetramethylcyclopropylamine with (R)-1-chloro-2-propanol in the presence of a base catalyst. The reaction results in the formation of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine has a wide range of scientific research applications. It is commonly used as a ligand in the synthesis of chiral catalysts. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is used in biochemical and physiological research as a tool to study the effects of drugs on the central nervous system.
Eigenschaften
IUPAC Name |
(2R)-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8H,6,11H2,1-5H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPCMJMBGNPKK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C(C1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1C(C1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2548071.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)


![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)



![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)
![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)
![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)

![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/no-structure.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2548092.png)